molecular formula C19H22N2O4 B4427718 N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

Cat. No. B4427718
M. Wt: 342.4 g/mol
InChI Key: JNPHGJCWXCZFFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the use of readily available materials and efficient synthesis routes, suitable for large-scale manufacturing. For instance, the synthesis of racemic octahydrobenzo[g]quinoline derivatives employs 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by a series of reactions including hydrogenation, Birch reduction, and cyclization to yield high-purity products (Bänziger et al., 2000).

Molecular Structure Analysis

Studies on similar compounds have revealed polymorphic modifications, which are crucial for understanding the molecular structure. For example, the compound 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits strong diuretic properties and has two polymorphic forms with different crystal packing and organization levels (Shishkina et al., 2018).

Chemical Reactions and Properties

The quinone propionic amide derivatives, similar to the target compound, exhibit unique chemical behavior in mildly acidic aqueous solutions. They rapidly equilibrate with their hydroxy dienone forms and undergo a slower 1,4 conjugate addition to form enol spirolactams, which further tautomerize into keto spirolactams, suggesting complex reaction mechanisms and properties (Wolfe et al., 1992).

Physical Properties Analysis

The synthesis and evaluation of quinoline derivatives, including those with methoxy groups, highlight the importance of understanding their physical properties, such as solubility and thermal stability. These properties are essential for practical applications and further chemical modifications (Patil et al., 2011).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure, as seen in the facilitated intramolecular conjugate addition reactions and the formation of specific products characterized by spectroscopic methods. These reactions demonstrate the compound's reactivity and potential for creating diverse derivatives with unique chemical properties (Wolfe et al., 1992).

properties

IUPAC Name

N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-19(2)9-14-17(15(22)10-19)13(8-16(23)21-14)18(24)20-11-4-6-12(25-3)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPHGJCWXCZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 2
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

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